3-Methoxy-1-(thiophen-3-ylmethyl)azetidine

Description

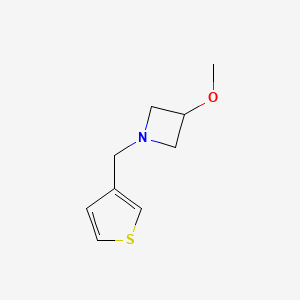

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-(thiophen-3-ylmethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-11-9-5-10(6-9)4-8-2-3-12-7-8/h2-3,7,9H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDHBYDNKZLOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Temperature and Concentration:increasing the Reaction Temperature Generally Increases the Rate of Reaction. However, Excessively High Temperatures Can Lead to Side Reactions and Decomposition, Reducing the Overall Yield. Therefore, the Optimal Temperature Must Be Determined Empirically. Reactant Concentration Also Influences the Bimolecular Reaction Rate; Higher Concentrations Can Lead to Faster Reactions, Though Solubility and Cost May Be Limiting Factors.

Influence of Ring Strain on Azetidine Reactivity and Stability

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.2 kcal/mol. researchgate.net This value is comparable to that of other strained cyclic systems like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net The reactivity of azetidines is largely driven by this considerable ring strain. rsc.orgresearchwithrutgers.com However, despite the strain, the azetidine ring is notably more stable than the three-membered aziridine ring, which allows for easier handling while still providing unique reactivity that can be initiated under specific reaction conditions. rsc.orgresearchwithrutgers.com

The presence of substituents, such as a methoxy (B1213986) group at the 3-position and a thiophen-3-ylmethyl group on the nitrogen atom, can modulate the stability and reactivity of the azetidine ring. The electron-donating nature of the methoxy group can influence the electron density within the ring, while the thiophene (B33073) moiety can participate in electronic interactions and affect the basicity of the nitrogen atom. The inherent strain in the azetidine ring can, in some cases, lead to undesired stability issues, including decomposition pathways not typically observed in larger, less-strained ring systems. nih.gov For instance, the small ring size introduces the potential for metabolic ring-opening through reactions with biological nucleophiles. nih.gov

The stability of substituted azetidines can be influenced by environmental factors such as pH. Acidic conditions can lead to protonation of the azetidine nitrogen, which can act as a prelude to ring-opening, thereby decreasing the compound's stability. nih.gov The pKa of the azetidine nitrogen is a key factor in determining its stability under acidic conditions. nih.gov

| Compound | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Piperidine (B6355638) | 0 | researchgate.net |

| Pyrrolidine | 5.8 | researchgate.net |

| Azetidine | 25.2 | researchgate.net |

| Cyclobutane | 26.4 | researchgate.net |

| Aziridine | 26.7 | researchgate.net |

| Cyclopropane | 27.6 | researchgate.net |

Nucleophilic Ring Opening Reactions of Azetidines

Nucleophilic ring-opening is a major class of reactions for azetidines, driven by the relief of ring strain. magtech.com.cn These reactions are more susceptible to electronic effects compared to less strained systems. magtech.com.cn Azetidines are generally stable and often require activation, for instance, through the use of Lewis acids or by converting them into their quaternary ammonium (B1175870) salts, to facilitate ring-opening. magtech.com.cn

Under acidic conditions, the azetidine nitrogen can be protonated, forming a more reactive azetidinium ion. This process enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and subsequent ring cleavage. The rate of decomposition and ring-opening is often sensitive to pH, with more rapid reactions occurring at lower pH values. nih.gov For certain N-substituted azetidines, acid-mediated intramolecular ring-opening can occur, where a pendant group on the nitrogen substituent acts as the nucleophile. nih.gov For example, an N-substituted azetidine with a pendant amide group can undergo intramolecular ring-opening decomposition under acidic conditions. nih.gov

Lewis acids are frequently employed to catalyze the regioselective ring-opening of azetidines. magtech.com.cnias.ac.in They coordinate to the nitrogen atom, increasing the ring's susceptibility to nucleophilic attack. This approach has been successfully used for the ring-opening of N-tosylazetidines with various nucleophiles like alcohols and thiols, with BF₃·OEt₂ being a particularly efficient catalyst. ias.ac.in

The ring-opening of 2-aryl-N-tosylazetidines with alcohols, mediated by Lewis acids, can proceed via an S_N2-type pathway to produce 1,3-amino ethers in excellent yields. iitk.ac.inacs.org The mechanism is supported by the formation of non-racemic products from chiral starting materials, indicating a stereospecific reaction pathway. iitk.ac.inacs.org The regioselectivity of the attack is influenced by both electronic and steric factors. Nucleophiles generally attack the carbon atom that can best stabilize a positive charge, which is often the benzylic carbon in 2-arylazetidines. magtech.com.cn

Azetidines and their activated forms (azetidinium ions) react with a wide array of nucleophiles. The regioselectivity of these reactions is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. magtech.com.cn

Carbon Nucleophiles: Organometallic reagents can be used for the ring-opening of azetidines, though the reactivity can be complex.

Nitrogen Nucleophiles: Nitrogen-based nucleophiles such as azide (B81097) anions and amines can effectively open the azetidinium ring. researchgate.net

Oxygen Nucleophiles: Alcohols and phenols serve as effective oxygen nucleophiles for the ring-opening of activated azetidines, often catalyzed by Lewis acids, to yield amino ethers. ias.ac.inresearchgate.net Carboxylate anions like acetate (B1210297) can also act as nucleophiles. researchgate.net

Sulfur Nucleophiles: Thiols can be used in Lewis acid-catalyzed ring-opening reactions to produce amino thioethers. ias.ac.in

Halide Nucleophiles: Halide ions can act as nucleophiles in the ring-opening of azetidinium salts. researchgate.net

The regioselectivity is controlled by a balance of electronic and steric effects. For instance, in nucleophilic ring-opening reactions of azetidines, nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are attached to groups capable of stabilizing a positive charge, such as aryl or acyl groups. magtech.com.cn However, sterically hindered nucleophiles may preferentially attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

| Nucleophile Type | Example Nucleophile | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Oxygen | Alcohols, Phenols | Amino ethers | Lewis Acid (e.g., BF₃·OEt₂) | ias.ac.in |

| Sulfur | Thiols | Amino thioethers | Lewis Acid (e.g., BF₃·OEt₂) | ias.ac.in |

| Nitrogen | Azide, Benzylamine | Diamines, Azidoamines | Activation to azetidinium salt | researchgate.net |

| Halogen | Fluoride | γ-fluoropropylamines | Activation to azetidinium salt | researchgate.net |

Rearrangement Pathways Involving Azetidine Intermediates

Beyond direct ring-opening, azetidines can undergo various rearrangement reactions, often initiated by thermal or photochemical means. These rearrangements can lead to the formation of other heterocyclic systems or acyclic products.

Azetidines can be synthesized and can also participate in photochemical reactions. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a method for synthesizing azetidines. nih.govnih.gov These reactions often require UV light, but visible-light-mediated versions have been developed. nih.gov

Conversely, photochemically generated azetidines can be used as intermediates that undergo subsequent rearrangements. For instance, 3-hydroxyazetidines can be formed via a photochemical Norrish–Yang cyclization. beilstein-journals.org These azetidinol (B8437883) intermediates can then undergo ring-opening reactions when treated with certain reagents. beilstein-journals.org

A notable rearrangement is the conversion of certain aziridines to azetidines. For example, a synthesis of 3-methoxyazetidines has been reported that proceeds through the formation and subsequent ring expansion of aziridine intermediates. researchgate.net This type of rearrangement highlights the close relationship between these two strained heterocyclic systems and provides a pathway to functionalized azetidines that might be difficult to access directly. researchgate.net

Ylide Formation and Rearrangements (e.g., Aziridinium (B1262131) Ylides)

Azetidines, acting as cyclic tertiary amines, can react with carbenes or metallocarbenes to form azetidinium ylides. nih.govacs.org These ylide intermediates are highly reactive and can undergo rapid intramolecular rearrangements, most notably the mdpi.comrsc.org-Stevens rearrangement and the rsc.orgnih.gov-Sommelet-Hauser rearrangement. nih.govnih.gov

The formation of the azetidinium ylide occurs through the nucleophilic attack of the azetidine's nitrogen atom on a transient carbene species, typically generated from a diazo compound in the presence of a metal catalyst like copper(II) acetylacetonate (B107027) or a rhodium complex. acs.orgchemrxiv.org

mdpi.comrsc.org-Stevens Rearrangement: This rearrangement is a sigmatropic shift that typically involves the cleavage of a nitrogen-carbon bond and the formation of a new carbon-carbon bond at an adjacent atom. In the context of azetidinium ylides, the Stevens rearrangement often results in a one-carbon ring expansion, yielding a substituted pyrrolidine. nih.govacs.org The reaction proceeds through a concerted mechanism or a diradical pathway involving the homolytic cleavage of the N-C bond to form a diradical intermediate, which then recombines. nih.govresearchgate.net The release of ring strain in the azetidine ring is a significant driving force for this transformation. acs.org For an N-substituted azetidine, there is a competition between the migration of one of the ring carbons and one of the exocyclic N-substituents. In many cases, the ring-expansion pathway is favored due to the relief of strain. acs.org

rsc.orgnih.gov-Sommelet-Hauser Rearrangement: This rearrangement competes with the Stevens rearrangement, particularly when one of the N-substituents is a benzyl (B1604629) or allyl group capable of stabilizing an adjacent negative charge. nih.govyoutube.com The reaction is a concerted rsc.orgnih.gov-sigmatropic shift that proceeds through a five-membered cyclic transition state. nih.gov In the case of this compound, the N-(thiophen-3-ylmethyl) group could potentially facilitate a Sommelet-Hauser type rearrangement, although the Stevens rearrangement leading to ring expansion is often the more dominant pathway for simple azetidinium ylides. acs.org

The substitution pattern on the azetidine ring can influence the outcome of these rearrangements. The 3-methoxy group in the target molecule could affect the regioselectivity of the bond migration during the Stevens rearrangement. Furthermore, the N-(thiophen-3-ylmethyl) substituent would compete with the azetidine ring carbons for migration.

| Rearrangement Type | Mechanism | Typical Product from Azetidinium Ylide |

| mdpi.comrsc.org-Stevens | Concerted or diradical pathway involving a mdpi.comrsc.org-shift. nih.gov | Ring-expanded pyrrolidine. nih.govacs.org |

| rsc.orgnih.gov-Sommelet-Hauser | Concerted rsc.orgnih.gov-sigmatropic shift. nih.govnih.gov | Rearranged azetidine with functionalized N-substituent. |

A related reaction involves the formation of a bicyclic aziridinium ion as an intermediate, particularly in substitution reactions at the C-3 position. For instance, the reaction of 3-haloazetidines with nucleophiles like methanol (B129727) can proceed through an aziridinium intermediate, which is then opened by the nucleophile to yield a 3-methoxyazetidine (B35406). researchgate.netrsc.org This highlights the propensity of the azetidine system to form strained bicyclic intermediates to facilitate reactions.

Cycloaddition and Cycloreversion Reactions of Azetidine Derivatives

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, including the azetidine ring itself. rsc.org The reactivity of azetidine derivatives in cycloaddition and the reverse cycloreversion reactions depends heavily on whether the ring is saturated or unsaturated.

The most common method to synthesize the azetidin-2-one (B1220530) (β-lactam) core, a close relative of azetidines, is the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com Azetidines can also be formed via other cycloadditions, such as the aza-Paternò-Büchi reaction, which is the photochemical [2+2] cycloaddition of an imine and an alkene. nih.govrsc.org

While saturated azetidines like this compound are not typically reactive as components in cycloadditions, their unsaturated counterparts, azetines, demonstrate significant reactivity. nih.gov

[4+2] Cycloadditions: 2-Azetines can act as dienophiles in Diels-Alder reactions to afford complex fused-bicyclic azetidines. nih.gov

[3+2] Cycloadditions: Azetines can react with dipoles to form various fused heterocyclic systems. nih.gov

[2+2] Cycloadditions: The reaction of 2-azetines with ketenes yields fused [2.2.0]-bicyclic azetidine products. nih.gov

Cycloreversion is the microscopic reverse of a cycloaddition. Photochemically induced cycloreversion of azetidine derivatives has been observed. For example, single-electron reduction of certain dimeric azetidines can trigger fragmentation back to the precursor components, providing insight into DNA repair mechanisms involving photolyases. rsc.org This indicates that under specific energetic conditions, the strained four-membered ring can undergo cleavage.

| Reaction Type | Description | Relevance to Azetidine Systems |

| [2+2] Cycloaddition | A reaction between two components with two π-electrons each to form a four-membered ring. nih.gov | Primary method for synthesizing azetidines and β-lactams (e.g., aza-Paternò-Büchi, Staudinger synthesis). mdpi.comrsc.org |

| [4+2] Cycloaddition | A reaction between a 4π-electron diene and a 2π-electron dienophile to form a six-membered ring. | Unsaturated 2-azetines can act as dienophiles. nih.gov |

| Cycloreversion | The reverse of a cycloaddition, where a cyclic molecule fragments into two or more smaller molecules. | Can be induced photochemically or via single-electron transfer in some azetidine derivatives. rsc.org |

Impact of 3-Methoxy and Thiophene-3-ylmethyl Substituents on Electronic Properties and Reactivity of the Azetidine Core

3-Methoxy Substituent: The methoxy group exhibits a dual electronic nature.

Resonance Effect (+R): The oxygen atom's lone pairs can be donated through resonance. libretexts.org In an aromatic system, this effect is strongly electron-donating. masterorganicchemistry.com In a saturated ring like azetidine, this resonance effect is not directly operative on the ring itself but can influence the stability of adjacent carbocations or radical intermediates that might form during a reaction. The primary influence on the ground-state reactivity of the saturated azetidine ring is the inductive withdrawal.

Thiophene-3-ylmethyl Substituent: The thiophene ring is an electron-rich aromatic heterocycle. The sulfur atom can donate electron density into the ring system, making thiophene generally more reactive than benzene (B151609) in electrophilic substitution reactions. numberanalytics.com

Inductive Effect (-I): When attached to the azetidine nitrogen via a methylene (B1212753) (-CH₂-) spacer, the electron-rich thiophene ring still exerts a net electron-withdrawing inductive effect on the nitrogen atom. This is because the sp²-hybridized carbons of the aromatic ring are more electronegative than the sp³-hybridized nitrogen. This effect reduces the nitrogen's basicity and nucleophilicity compared to a simple N-alkyl azetidine.

Steric Effects: The thiophen-3-ylmethyl group is sterically bulkier than a simple methyl or ethyl group, which can hinder the approach of reagents to the nitrogen atom or influence the stereochemical outcome of reactions.

Combined Impact on Reactivity: The combination of these substituents significantly modulates the azetidine's reactivity. The electron-withdrawing inductive effects of both the 3-methoxy and the N-(thiophen-3-ylmethyl) groups decrease the nucleophilicity of the nitrogen atom. This would be expected to slow the rate of reactions that require the nitrogen to act as a nucleophile, such as the initial step of ylide formation. However, the inherent ring strain remains a powerful driving force for reactions that lead to ring-opening or ring-expansion. rsc.org The electronic nature of the substituents would play a crucial role in the stability of any intermediates (e.g., radicals, ions) and could therefore dictate the preferred reaction pathway among competing mechanisms like the Stevens and Sommelet-Hauser rearrangements.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Impact on Azetidine Nitrogen |

| 3-Methoxy | Electron-withdrawing. stackexchange.com | Not directly applicable to the saturated ring. | Decreases basicity/nucleophilicity. |

| 1-(Thiophen-3-ylmethyl) | Electron-withdrawing. | Not directly applicable. | Decreases basicity/nucleophilicity; adds steric bulk. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. A multi-faceted NMR approach, incorporating one-dimensional (1D) and two-dimensional (2D) experiments, would be essential for the complete structural assignment of this compound.

High-resolution 1D NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The protons on the thiophene ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), while the azetidine ring protons would be found in the aliphatic region. The benzylic methylene protons adjacent to the thiophene ring and the azetidine nitrogen would likely resonate as a singlet or a pair of doublets, and the methoxy group would present a characteristic singlet around δ 3.2-3.4 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The thiophene carbons would resonate in the downfield region (δ 120-140 ppm). The carbons of the azetidine ring are expected at higher field, with the carbon bearing the methoxy group being the most deshielded of the ring carbons. The methoxy carbon itself would appear around δ 55-60 ppm.

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum, although requiring more specialized techniques due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide crucial information about the electronic environment of the azetidine nitrogen. The chemical shift for the nitrogen in an N-alkylazetidine is expected to be in a specific range that can confirm the presence of the saturated four-membered ring. acs.orgipb.pt For N-alkylazetidines, the 15N chemical shift is anticipated to be downfield compared to the unsubstituted azetidine. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine-2,4 (CH₂) | ~3.0 - 3.6 | ~55 - 65 |

| Azetidine-3 (CH) | ~3.8 - 4.2 | ~70 - 80 |

| Methoxy (OCH₃) | ~3.3 | ~56 |

| Thiophene-CH₂ | ~3.7 | ~50 - 60 |

| Thiophene-2 (CH) | ~7.1 | ~125 |

| Thiophene-3 (C) | - | ~135 - 140 |

| Thiophene-4 (CH) | ~7.0 | ~126 |

| Thiophene-5 (CH) | ~7.3 | ~120 |

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, confirming the connectivity of protons on the azetidine and thiophene rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It would be crucial for connecting the thiophen-3-ylmethyl moiety to the azetidine nitrogen and the methoxy group to the C3 position of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry of the azetidine ring and the relative orientation of the substituents.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | Azetidine H-2/H-4 with H-3; Thiophene H-2 with H-4, H-4 with H-5 | Confirms proton connectivity within the rings. |

| HMQC/HSQC | Direct ¹H-¹³C correlations for all protonated carbons. | Assigns carbons directly attached to protons. |

| HMBC | Thiophene-CH₂ protons with Azetidine C-2/C-4 and Thiophene C-3/C-4; Methoxy protons with Azetidine C-3. | Confirms the N-substitution and the position of the methoxy group. |

| NOESY | Correlations between azetidine ring protons and between the thiophen-3-ylmethyl protons and azetidine protons. | Provides insights into the 3D structure and conformation. |

For in-depth mechanistic studies of the formation of the azetidine ring or its interactions with biological targets, isotopic labeling with ¹⁵N would be highly beneficial. nih.gov Synthesizing the molecule with a ¹⁵N-enriched precursor would significantly enhance the signal in ¹⁵N NMR spectra, allowing for more precise chemical shift determination and the measurement of coupling constants to neighboring protons and carbons. This can provide detailed insights into the hybridization and electronic state of the nitrogen atom.

During the synthesis of this compound, NMR spectroscopy can be a powerful tool for identifying reaction intermediates. By acquiring NMR spectra of the reaction mixture at various time points, it is possible to observe the disappearance of starting material signals and the appearance of product signals, as well as transient signals corresponding to any intermediates that accumulate to detectable concentrations. This provides valuable mechanistic information about the reaction pathway.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be determined. Furthermore, X-ray crystallography would reveal the conformation of the azetidine ring (puckering) and the relative orientation of the thiophen-3-ylmethyl and methoxy substituents. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-stacking, would also be elucidated.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Volume (ų) | ~1030 |

| Z | 4 |

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the unambiguous confirmation of the elemental formula (C₉H₁₃NOS).

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, and the subsequent fragmentation pattern in the mass spectrum would provide a fingerprint of the molecule. Key fragmentation pathways would likely involve cleavage of the bond between the thiophene ring and the methylene group, and fragmentation of the azetidine ring. The thiophene moiety itself can undergo characteristic fragmentation. researchgate.nettandfonline.comarkat-usa.org

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

Quantum Chemical Calculations for Theoretical Insights

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the molecular structure, reactivity, and electronic properties of compounds that may be difficult to obtain through experimental means alone. For a molecule such as this compound, these computational approaches are invaluable for understanding the interplay between the strained azetidine ring, the electron-rich thiophene moiety, and the methoxy substituent. Density Functional Theory (DFT) and other ab initio methods are commonly employed to model the behavior of such molecules with a high degree of accuracy.

Electronic Structure, Frontier Orbital Analysis, and Molecular Reactivity Descriptors

Theoretical investigations into the electronic structure of this compound reveal the distribution of electrons and the nature of chemical bonding within the molecule. Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is particularly crucial for predicting chemical reactivity. taylorfrancis.com

The HOMO is typically localized on the electron-rich thiophene ring, indicating that this region is the most susceptible to electrophilic attack. numberanalytics.com The sulfur atom's lone pairs contribute significantly to the HOMO, enhancing its nucleophilicity. wikipedia.org Conversely, the LUMO is generally distributed over the azetidine ring and the methylene bridge, suggesting these are the likely sites for nucleophilic attack. The strained nature of the four-membered azetidine ring can lower the energy of the LUMO, increasing its electrophilicity. nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap implies that the molecule is more polarizable and reactive. For this compound, the presence of both the electron-donating thiophene and the strained azetidine ring is expected to result in a moderately low HOMO-LUMO gap, suggesting a versatile reactivity profile.

Molecular reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in understanding the molecule's propensity to donate or accept electrons in a chemical reaction.

Table 1: Calculated Molecular Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.25 | Indicates electron-donating ability |

| LUMO Energy | ELUMO | -0.89 | Indicates electron-accepting ability |

| Energy Gap | ΔE | 5.36 | Relates to chemical reactivity and stability |

| Electronegativity | χ | 3.57 | Tendency to attract electrons |

| Chemical Hardness | η | 2.68 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 2.37 | Global electrophilic nature |

Note: These values are hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Energy Barrier Calculations

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This includes modeling reaction pathways, identifying transition states, and calculating activation energy barriers. Such studies are particularly relevant for understanding processes like azetidine ring-opening, which is a characteristic reaction of strained four-membered rings. nih.gov

For instance, in an acid-catalyzed ring-opening reaction, quantum chemical calculations can map out the potential energy surface for the protonation of the azetidine nitrogen, followed by nucleophilic attack. acs.org The calculations can determine the geometry of the transition state and the associated energy barrier, providing insights into the reaction kinetics. Similarly, the energetics of cycloreversion or other rearrangements can be explored. rsc.org

These computational studies can also predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, the most favorable outcome can be determined. This predictive power is invaluable for designing synthetic routes and understanding reaction mechanisms. frontiersin.org

Table 2: Calculated Energy Barriers for Postulated Reactions of this compound

| Reaction Type | Nucleophile/Conditions | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Azetidine Ring Opening | HCl/H2O | 15.2 | Favorable under acidic conditions |

| N-dealkylation | Oxidative conditions | 25.8 | Higher energy barrier, less favorable |

| Thiophene Electrophilic Substitution | Br2 | 12.5 | Favorable, likely at C2 or C5 of thiophene |

Note: These values are hypothetical and for illustrative purposes.

Conformational Analysis and Geometrical Parameters of Strained Rings

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Conformational analysis through computational methods helps to identify the most stable conformers and to understand the energetic landscape of their interconversion. nih.gov

Geometrical parameters such as bond lengths, bond angles, and dihedral angles for the strained azetidine ring can be precisely calculated. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, the C-N-C bond angle within the azetidine ring is expected to be significantly smaller than the ideal 109.5°, reflecting the ring strain. researchgate.net

Table 3: Calculated Geometrical Parameters for the Azetidine Ring of this compound

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.47 Å |

| Bond Length | C-C | 1.55 Å |

| Bond Angle | C-N-C | 88.5° |

| Dihedral Angle | C-N-C-C | 15.2° (Puckering) |

Note: These values are hypothetical and for illustrative purposes.

Analysis of Redox Properties and Electron Transfer Processes

The redox behavior of this compound can be investigated using quantum chemical calculations. The thiophene moiety is known to be redox-active, capable of undergoing oxidation to form radical cations or dications. nih.gov Computational methods can predict the ionization potential and electron affinity of the molecule, which are related to its oxidation and reduction potentials, respectively.

Calculations can also provide insights into the structure and stability of the resulting radical ions. The spin density distribution in the radical cation, for example, can indicate which atoms bear the unpaired electron, which is crucial for understanding its subsequent reactivity. The electron-donating nature of the sulfur atom in the thiophene ring makes it a likely center for oxidation. nih.gov

Understanding the electron transfer properties is important for applications in materials science and in understanding potential metabolic pathways where redox reactions are common.

Table 4: Calculated Redox Properties of this compound

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| Ionization Potential | 7.85 | Ease of oxidation |

| Electron Affinity | -0.15 | Difficulty of reduction |

| Reorganization Energy | 0.45 | Rate of electron self-exchange |

Note: These values are hypothetical and for illustrative purposes.

Computational Prediction of Reactivity and Selectivity in Synthesis

Quantum chemical calculations are increasingly used to predict the outcome of chemical reactions, guiding the design of synthetic strategies. mit.edu For the synthesis of this compound, computational models can be used to evaluate the feasibility of different synthetic routes. For example, the reaction between 3-methoxyazetidine and 3-(bromomethyl)thiophene (B1268036) could be modeled to predict its activation energy and thermochemistry.

Furthermore, these calculations can predict the selectivity of reactions. In cases where multiple products can be formed, comparing the activation energies for the formation of each product can predict the major isomer. This is particularly useful for reactions involving the functionalization of the thiophene ring, where substitution can occur at different positions. numberanalytics.com Computational modeling can thus save significant time and resources in the laboratory by pre-screening potential reactions and conditions. bioquicknews.com

Application of Computer-Assisted Structural Elucidation (CASE) Methods

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software tools that use spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine the chemical structure of unknown compounds. researchgate.netrsc.org For a novel compound like this compound, CASE methods can be invaluable in confirming its structure. acdlabs.com

In a typical CASE workflow, experimental 1D and 2D NMR data (such as 1H, 13C, COSY, HSQC, and HMBC spectra) are fed into the software. researchgate.net The program then generates a set of all possible molecular structures that are consistent with the provided spectroscopic constraints. By comparing the predicted spectra for these candidate structures with the experimental data, the most probable structure can be identified. researchgate.net

CASE can be particularly useful for resolving ambiguities in spectral interpretation and for distinguishing between closely related isomers. The integration of quantum chemical calculations for predicting NMR chemical shifts can further enhance the accuracy of CASE systems. rsc.org

Pre Clinical Research and Application of Azetidine and Thiophene Scaffolds in Medicinal Chemistry

Azetidine (B1206935) as a Core Structural Motif in Pre-clinical Drug Discovery and Pharmacological Tools

The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has garnered significant attention in drug discovery due to its unique structural and physicochemical properties. nih.govnih.govrsc.org Its inherent ring strain, approximately 25 kcal/mol, endows it with a rigid conformation that can favorably influence the binding affinity of a ligand to its biological target. researchgate.netresearchgate.net This conformational rigidity can reduce the entropic penalty upon binding, leading to enhanced potency. enamine.net

In drug design, azetidines are often employed as bioisosteres for larger, more flexible ring systems or acyclic chains. researchgate.net Their small, polar nature can significantly impact key drug-like properties, including solubility, lipophilicity, and metabolic stability. researchgate.netresearchgate.net The introduction of an azetidine moiety can lead to improved pharmacokinetic profiles, a critical aspect of pre-clinical development. researchgate.net

The versatility of the azetidine scaffold allows for substitution at multiple positions, enabling the fine-tuning of a molecule's three-dimensional structure and its interactions with a target protein. technologynetworks.com This has led to the inclusion of azetidine rings in a wide array of compounds investigated for various therapeutic applications. nih.govresearchgate.net Numerous azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities in pre-clinical studies, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. nih.govresearchgate.netresearchgate.net Consequently, azetidines are increasingly found in clinical candidates and marketed drugs. nih.gov

Below is a table summarizing the key attributes and applications of the azetidine scaffold in pre-clinical research:

| Attribute | Description | Impact in Drug Discovery | Pre-clinical Applications |

| Conformational Rigidity | The strained four-membered ring restricts conformational flexibility. | Reduces entropic penalty upon binding, potentially increasing potency. enamine.net | Used to lock ligands into a bioactive conformation for various targets. |

| Small Size and Polarity | A compact and polar heterocyclic system. | Can improve solubility, reduce lipophilicity, and enhance metabolic stability. researchgate.netresearchgate.net | Modulation of pharmacokinetic properties of lead compounds. |

| 3D Vectorial Exit Points | Substituents can be projected in well-defined vectors in 3D space. | Allows for precise orientation of functional groups to interact with target binding sites. technologynetworks.com | Optimization of ligand-receptor interactions. |

| Bioisosterism | Can serve as a replacement for other saturated heterocycles or acyclic fragments. | Offers novel chemical space and intellectual property opportunities. researchgate.net | Lead optimization and scaffold hopping. |

Thiophene (B33073) as a Key Pharmacophore in Designing Bioactive Molecules

Thiophene, a five-membered aromatic ring containing a sulfur atom, is recognized as a privileged pharmacophore in medicinal chemistry. nih.govrsc.org Its structural and electronic properties, which are similar to those of a phenyl ring, allow it to act as a bioisostere for benzene (B151609), while offering distinct advantages. cognizancejournal.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity and selectivity for a biological target. nih.govresearchgate.net

The thiophene moiety is present in a multitude of FDA-approved drugs and is a common building block in the synthesis of new therapeutic agents. nih.govrsc.org Its derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antipsychotic properties. cognizancejournal.comnih.govnih.gov The versatility of thiophene chemistry allows for the introduction of various substituents at different positions on the ring, enabling extensive structure-activity relationship (SAR) studies and the optimization of pharmacological profiles. rsc.orgontosight.ai

The metabolic pathways of thiophene-containing compounds are also of significant interest in pre-clinical research. While the thiophene ring can be metabolized to reactive intermediates, such as thiophene S-oxides and epoxides, which may lead to toxicity, careful molecular design can mitigate these risks by incorporating structural features that favor alternative, less toxic metabolic routes. acs.org

The following table highlights the significance of the thiophene scaffold in the design of bioactive molecules:

| Feature | Description | Role in Medicinal Chemistry | Therapeutic Areas of Interest |

| Bioisosterism with Phenyl Ring | Similar size, shape, and aromaticity to benzene. | Allows for replacement of phenyl groups to modulate properties and explore new chemical space. cognizancejournal.com | Broadly applicable across many therapeutic areas. |

| Hydrogen Bonding Capacity | The sulfur atom can act as a hydrogen bond acceptor. | Can form additional interactions with biological targets, enhancing affinity and selectivity. nih.govresearchgate.net | Enzyme inhibitors, receptor antagonists. |

| Versatile Chemistry | The thiophene ring can be readily functionalized at multiple positions. | Facilitates the synthesis of diverse compound libraries for screening and SAR studies. rsc.orgontosight.ai | Drug discovery and lead optimization. |

| Pharmacological Privilege | Found in numerous approved drugs and bioactive compounds. | Indicates good drug-like properties and a high probability of biological activity. nih.govrsc.org | Anti-inflammatory, antimicrobial, anticancer, CNS disorders. cognizancejournal.comnih.govnih.gov |

Design Principles for Azetidine and Thiophene-Containing Scaffolds in Ligand Design and Optimization

The combination of azetidine and thiophene moieties in a single molecule, as exemplified by the conceptual structure of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine, offers a rich chemical space for the design of novel ligands. The successful design and optimization of such compounds rely on a deep understanding of structure-activity relationships, pharmacophore modeling, and the influence of three-dimensional structure on biological activity.

SAR studies are crucial for understanding how modifications to the chemical structure of a molecule affect its biological activity. collaborativedrug.com For azetidine derivatives, SAR studies often explore the impact of substituents on the azetidine ring and the nitrogen atom.

Key aspects of SAR for azetidine-containing compounds include:

Substitution Pattern on the Ring: The position (2- or 3-position) and nature of substituents on the azetidine ring can significantly influence potency and selectivity. For instance, in a series of GABA uptake inhibitors, derivatives with a substituent at the 2-position of the azetidine ring showed different potencies compared to those with a substituent at the 3-position. nih.gov

N-Substitution: The substituent on the azetidine nitrogen is often a key determinant of biological activity. Lipophilic N-alkylated derivatives have shown increased potency in some cases. nih.gov In a study of dipeptide inhibitors of human cytomegalovirus (HCMV), a benzyloxycarbonyl moiety at the N-terminus was found to be essential for antiviral activity. nih.gov

Stereochemistry: The stereochemistry of substituents on the chiral centers of the azetidine ring can have a profound effect on biological activity. Different stereoisomers may exhibit vastly different potencies and selectivities.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. mdpi.com For compounds containing a thiophene moiety, pharmacophore models often include features such as aromatic rings, hydrogen bond acceptors (the sulfur atom), and hydrophobic groups.

In the design of novel 5-HT2A receptor antagonists, pharmacophore modeling revealed that the optimal placement of a basic nitrogen atom relative to the plane of the thiophene core was crucial for affinity and biological activity. nih.gov Similarly, in the development of Polo-like kinase 1 (Plk1) inhibitors, a pharmacophore model (AADRR) was generated for a series of thiazole (B1198619) and thiophene derivatives, highlighting the importance of hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings for potent inhibition. nih.gov These models provide a rational basis for the design of new ligands with improved affinity and selectivity.

The conformational restriction imposed by the azetidine ring plays a significant role in determining the biological activity of a molecule. enamine.net By reducing the number of accessible conformations, the azetidine scaffold can pre-organize a ligand into a bioactive conformation, thereby enhancing its binding affinity. enamine.net

Studies on azetidine-containing dipeptide inhibitors have shown that the conformational restriction induced by the azetidine residue, leading to a γ-type reverse turn, appears to be important for their antiviral activity. nih.gov The puckered nature of the azetidine ring, which can adopt different conformations, can also influence the spatial orientation of substituents and thus their interaction with the target. nih.gov

Overview of Pre-clinical Therapeutic Development Applications (focused on general compound classes, not specific to the target compound)

The unique properties of azetidine and thiophene scaffolds have led to their widespread use in the pre-clinical development of therapeutic agents across a variety of disease areas.

Azetidine-containing compounds are being investigated for:

Oncology: As inhibitors of various kinases and other cancer-related targets. nih.gov

Infectious Diseases: As antibacterial and antiviral agents. nih.govlifechemicals.com

Central Nervous System (CNS) Disorders: For the treatment of conditions such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder. technologynetworks.com Azetidine derivatives have also been explored as GABA uptake inhibitors. nih.gov

Inflammatory Diseases: As anti-inflammatory agents. nih.gov

Thiophene-containing compounds have shown pre-clinical promise in:

Oncology: As anticancer agents targeting various pathways. rsc.orgtechscience.com

Inflammatory and Autoimmune Diseases: As anti-inflammatory agents, including inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX). nih.govmdpi.com

Infectious Diseases: Possessing broad-spectrum antimicrobial and antifungal activities. ontosight.airesearchgate.net

Metabolic Disorders: Including the development of anti-diabetic agents. rsc.org

Cardiovascular Diseases: As antiplatelet agents. nih.gov

The combination of these two scaffolds in a single molecular entity holds the potential to create novel compounds with unique pharmacological profiles, leveraging the beneficial properties of each component to address unmet medical needs.

Enzyme Inhibition Research (e.g., EGFR/HER2, JNK3, DprE1, PLA2)

The unique structural features of azetidine and thiophene have been leveraged to design potent and selective enzyme inhibitors.

EGFR/HER2 Inhibition: Thiophene-based scaffolds have been instrumental in the development of dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical targets in oncology. mdpi.com Research has focused on designing thienotriazine and N-(3-cyanothiophen-2-yl)acetamide derivatives to achieve potent inhibition of these tyrosine kinases, which are implicated in the progression and metastasis of tumors like lung cancer. mdpi.com

JNK3 Inhibition: c-Jun N-terminal Kinase 3 (JNK3) is a key enzyme in the MAPK signaling pathway and is primarily expressed in the central nervous system, making it a target for neurodegenerative diseases. nih.gov A series of thiophene-pyrazolourea derivatives have been developed as potent and isoform-selective JNK3 inhibitors. acs.org Optimization of this scaffold led to the discovery that a 3,5-disubstituted thiophene ring combined with an azetidine-containing amide moiety resulted in a compound with superior potency and selectivity. acs.org

| Compound ID | JNK3 IC₅₀ (µM) | JNK1 IC₅₀ (µM) | Selectivity (JNK1/JNK3) |

| Analogue 6 | 0.05 | 3.6 | 72-fold |

| Analogue 5 | 0.2 | >20 | >100-fold |

| Analogue 4 | 0.8 | 10 | 12.5-fold |

| Data sourced from ACS Medicinal Chemistry Letters. acs.org |

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis drugs. acs.orgnih.gov Novel thiophene-arylamide compounds have been designed as noncovalent DprE1 inhibitors. nih.govbirmingham.ac.uk Within this series, the incorporation of cyclic amines, including azetidine, at the terminal side chain was explored to optimize occupancy of hydrophobic pockets in the enzyme. acs.org While a compound with an azetidine substituent showed moderate potency, larger rings like piperidine (B6355638) led to significant improvements in antimycobacterial activity. acs.org

| Compound ID | DprE1 IC₅₀ (µM) | M. tuberculosis H₃₇Rv MIC (µg/mL) |

| 23h (azetidine) | - | 0.84 |

| 23j (piperidine) | - | 0.02 |

| 24f | 0.9 | 0.12 |

| 25a | 0.2 | 0.06 |

| 25b | 0.2 | 0.06 |

| Data sourced from the Journal of Medicinal Chemistry. acs.orgnih.gov |

PLA2 and Related Anti-inflammatory Enzyme Inhibition: Thiophene derivatives are well-documented anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid acting as inhibitors of cyclooxygenase (COX) enzymes. nih.govmdpi.com The anti-inflammatory effects of these scaffolds are often attributed to the inhibition of enzymes like COX and lipoxygenase (LOX), which are key players in the inflammatory cascade downstream of phospholipase A2 (PLA2). nih.govresearchgate.net Separately, azetidine-containing compounds have been developed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in hydrolyzing the endocannabinoid 2-arachidononylglycerol, showing efficacy in models of inflammatory pain. nih.gov

Receptor Antagonism/Agonism Studies (e.g., FFA2 antagonists)

The combination of azetidine and thiophene moieties has proven highly effective in the discovery of receptor modulators. A prominent example is the development of antagonists for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, a G-protein coupled receptor involved in mediating inflammatory responses. nih.gov A dedicated research program developed a class of azetidines as potent FFA2 antagonists, leading to the identification of GLPG0974. nih.gov This advanced compound, which incorporates both an azetidine ring and a benzo[b]thiophene moiety, demonstrated nanomolar potency and favorable pharmacokinetic properties, becoming the first FFA2 antagonist to enter clinical trials. nih.govnih.gov

| Compound Name | Target | Biological Activity |

| GLPG0974 | FFA2 (GPR43) | Potent and selective antagonist; inhibits acetate-induced neutrophil migration in vitro. nih.gov |

Antimycobacterial and Anti-inflammatory Research

The structural properties of azetidine and thiophene scaffolds have been successfully applied in the search for new anti-infective and anti-inflammatory agents.

Antimycobacterial Research: The rise of drug-resistant Mycobacterium tuberculosis necessitates the discovery of novel therapeutics. nih.gov Thiophene-based scaffolds, particularly thiophene-arylamide derivatives, have been identified as potent inhibitors of the essential mycobacterial enzyme DprE1. acs.orgnih.gov These compounds show significant activity against both drug-susceptible and drug-resistant strains of tuberculosis. acs.orgbirmingham.ac.uk In a parallel approach, a series of azetidine derivatives, termed BGAz, were found to elicit potent bactericidal activity against multidrug-resistant M. tuberculosis (MDR-TB). semanticscholar.org The mode of action for these azetidine compounds involves the inhibition of a late stage in mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope. semanticscholar.org

Anti-inflammatory Research: Thiophene is a core scaffold in several established anti-inflammatory drugs, such as Tiaprofenic acid, which function by inhibiting COX enzymes. nih.govmdpi.com The aromatic and hydrophobic nature of the thiophene ring is thought to enhance membrane permeability, augmenting its anti-inflammatory efficacy. nih.gov Research continues to explore novel thiophene derivatives for their ability to modulate inflammatory pathways. mdpi.comresearchgate.net Azetidine-containing molecules have also shown promise; for instance, inhibitors of monoacylglycerol lipase (MAGL) containing an azetidine-piperazine core produced significant efficacy in a rat model of inflammatory pain. nih.gov

Anti-diabetic and Anticancer Agent Development

Researchers have utilized azetidine and thiophene structures to design and synthesize novel agents for metabolic diseases and oncology.

Anti-diabetic Agent Development: Azetidin-2-ones, also known as β-lactams, have been incorporated into various molecular frameworks and evaluated for anti-hyperglycemic and renoprotective activities. scielo.brresearchgate.net These scaffolds are often hybridized with other pharmacologically active moieties, such as pyrazole, to develop multi-target agents for diabetes and its complications. scielo.brresearchgate.net While not directly azetidine, the structurally similar thiazolidinedione ring is the core of the "glitazone" class of anti-diabetic drugs, which improve insulin (B600854) sensitivity. scielo.brslideshare.net

Anticancer Agent Development: Both scaffolds have been independently pursued for the development of anticancer agents. A series of azetidine-containing analogues of the natural cytotoxic peptide dolastatin 10 were designed using a conformational restriction strategy. mdpi.com One such analogue, containing a 3-aryl-azetidine moiety, demonstrated potent antiproliferative activity with IC₅₀ values in the low nanomolar range against A549 (lung cancer) and HCT116 (colon cancer) cell lines. mdpi.com In other work, azetidine-based compounds were developed as potent, irreversible inhibitors of Stat3 activation, leading to tumor growth inhibition in breast cancer models. nih.gov Thiophene derivatives have also been widely investigated as anticancer agents. nih.govmdpi.com They have been designed as mimics of Combretastatin A-4 (CA-4) to act as tubulin polymerization inhibitors and have also been used as the basis for potent dual inhibitors of EGFR and HER2. mdpi.commdpi.com

| Scaffold | Target/Mechanism | Cancer Type | Finding |

| Azetidine | Tubulin Polymerization | Lung, Colon | Analogue 1a showed IC₅₀ values of 2.2 nM (A549) and 2.1 nM (HCT116). mdpi.com |

| Azetidine | Stat3 Activation | Breast | Irreversible inhibitors blocked tumor growth in vivo. nih.gov |

| Thiophene | EGFR/HER2 Kinases | Lung | Potent dual inhibitors were discovered. mdpi.com |

| Thiophene | Tubulin Polymerization | Liver | Carboxamide derivatives showed significant anticancer activity. mdpi.com |

Future Directions in the Design and Exploration of Azetidine-Thiophene Hybrid Scaffolds in Medicinal Chemistry Research

The demonstrated successes of azetidine and thiophene scaffolds in diverse therapeutic areas highlight their status as privileged structures in drug discovery. nih.govnih.gov Future research is poised to focus on the rational design of more sophisticated hybrid molecules that capitalize on the distinct advantages of each moiety.

The primary direction involves creating novel chemical entities that merge the conformational constraint and metabolic stability of the azetidine ring with the versatile electronic and bioisosteric properties of the thiophene ring. enamine.netenamine.net This includes the exploration of spirocyclic azetidines, which can introduce complex three-dimensional geometries to more precisely target protein binding sites. enamine.net

Further exploration will likely involve decorating the core azetidine-thiophene hybrid with various functional groups to build libraries for screening against a wider array of biological targets, including enzymes, receptors, and protein-protein interactions. The goal will be to fine-tune the structure-activity relationship (SAR) to optimize potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) properties. By combining these two powerful scaffolds, medicinal chemists can continue to generate novel drug candidates with potentially improved efficacy and unique mechanisms of action for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine, and how can reaction conditions be optimized for yield?

- Methodology :

- Start with nucleophilic substitution between thiophen-3-ylmethanol and a pre-functionalized azetidine derivative (e.g., 3-methoxyazetidine hydrochloride). Use coupling agents like thionyl chloride for activation, as demonstrated in analogous syntheses of thiophene-containing esters .

- Optimize reaction parameters (temperature, solvent polarity, stoichiometry) via factorial design experiments to maximize yield. For example, a 2³ factorial design can evaluate temperature (25–60°C), solvent (DCM vs. ACN), and molar ratio (1:1 to 1:1.5) .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodology :

- Employ X-ray crystallography (for crystalline samples) to confirm stereochemistry and bond angles, as seen in structurally similar thiazolidinone derivatives .

- Use NMR spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) to verify substituent positions. Compare spectral data with PubChem entries for analogous azetidine-thiophene hybrids (e.g., InChI key alignment) .

- Validate purity via HPLC-MS with a C18 column and acetonitrile/water gradient elution .

Q. What stability considerations are critical for storing this compound?

- Methodology :

- Conduct accelerated stability studies under varying conditions (pH, humidity, light). Store samples in amber vials at –20°C with desiccants to prevent hydrolysis of the azetidine ring.

- Monitor degradation products using LC-QTOF-MS and compare with degradation pathways of structurally related compounds (e.g., azetidin-3-ylmethanol derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Use a mixed-methods approach :

- Screening : Test reactivity with Pd-catalyzed Suzuki-Miyaura couplings using diverse boronic acids.

- Kinetic Analysis : Employ stopped-flow UV-Vis spectroscopy to measure reaction rates under varying catalyst loads (0.5–5 mol%) and temperatures.

- Apply response surface methodology (RSM) to model interactions between variables (e.g., ligand type, solvent polarity) .

Q. How can contradictions in published data on the compound’s solubility be resolved?

- Methodology :

- Perform meta-analysis of existing solubility data, categorizing by measurement techniques (e.g., shake-flask vs. HPLC).

- Replicate experiments under standardized conditions (e.g., 25°C, 0.1 M PBS) and use molecular dynamics simulations to predict solvation free energy, aligning results with theoretical frameworks like Hansen solubility parameters .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

- Methodology :

- Conduct density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density around the methoxy and thiophene groups.

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs), using PubChem’s InChI descriptor to parameterize force fields .

Q. How can researchers assess the compound’s potential as a kinase inhibitor?

- Methodology :

- Use high-throughput screening (HTS) with a kinase panel (e.g., Eurofins KinaseProfiler).

- Validate hits via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).

- Corrogate results with transcriptomic analysis (RNA-seq) of treated cell lines to identify downstream pathway modulation .

Q. What advanced separation techniques improve purification of enantiomeric forms?

- Methodology :

- Employ chiral stationary phase (CSP) chromatography (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Optimize resolution using membrane-assisted separation (e.g., enantioselective liquid membranes), leveraging CRDC subclass RDF2050104 methodologies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.